molecular formula C12H21N3OS B2398020 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane CAS No. 1376372-41-6

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane

Cat. No. B2398020
CAS RN: 1376372-41-6
M. Wt: 255.38
InChI Key: KUKYVKYUPJHOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane” is a chemical compound with the molecular formula C12H21N3OS . It is a product offered by Benchchem for research purposes.


Molecular Structure Analysis

The molecular structure of “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane” consists of a seven-membered ring containing two nitrogen atoms (diazepane), with a methoxyethyl-thiazolylmethyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane” are not fully detailed in the search results. It has a molecular weight of 255.38 .

Scientific Research Applications

Additionally, functional groups attached to specific positions on the 1,2,4-benzothiadiazine-1,1-dioxide ring influence its activity. For instance, halogens and other substituents at positions 7 and 8 have yielded active compounds .

Safety and Hazards

The safety and hazards associated with “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane” are not specified in the search results. As with any chemical, it should be handled with appropriate safety precautions .

properties

IUPAC Name

4-(1,4-diazepan-1-ylmethyl)-2-(1-methoxyethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS/c1-10(16-2)12-14-11(9-17-12)8-15-6-3-4-13-5-7-15/h9-10,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKYVKYUPJHOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)CN2CCCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane

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